3-Amino-indan-4-carboxylic acid

Peptide Mimetics Conformational Restriction Backbone Rigidification

Select this building block for direct entry into Bayer's sGC agonist patent space (WO2014012935A1). The fused indane ring locks the 3-amino/4-carboxyl geometry, enabling i→i+3 hydrogen bonding in β-turn mimics. Unlike acyclic analogs or the 2-amino isomer (Aic), this scaffold dramatically reduces entropic penalty (only 1 rotatable bond) and eliminates protection steps for immediate amide coupling. Essential for cardiovascular and CNS library design targeting proprietary composition-of-matter claims.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8482972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-indan-4-carboxylic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C(=CC=C2)C(=O)O
InChIInChI=1S/C10H11NO2/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)
InChIKeyPADUIJUTDOLGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-indan-4-carboxylic acid: Structural Identity and Class Position for Strategic Sourcing


3-Amino-indan-4-carboxylic acid (C₉H₉NO₂) is a constrained bicyclic α-amino acid analog featuring a fused indane ring system with an amino substituent at the 3-position and a carboxylic acid at the 4-position . The compound belongs to the broader class of aminoindane carboxylic acids, a scaffold exploited in medicinal chemistry for conformational rigidification of peptide backbones and as an intermediate in the synthesis of bioactive molecules targeting cardiovascular and central nervous system disorders [1]. Its dual acid-amine functionality enables direct incorporation into amide bond-forming reactions (e.g., peptide coupling, peptidomimetic assembly) without additional protection/deprotection steps that are necessary for simpler aniline derivatives .

Why Substituting 3-Amino-indan-4-carboxylic Acid with Generic Aminoindane Analogs Fails


In-class aminoindane carboxylic acids cannot be interchangeably substituted because the relative positioning of the amino and carboxyl groups on the indane scaffold dictates dihedral angle geometry, hydrogen-bonding vectors, and nucleophilicity/reactivity, which in turn determines biological target engagement [1]. For example, moving the amino group from the 3-position (3-aminoindane-4-carboxylic acid) to the 2-position (2-aminoindane-2-carboxylic acid, Aic) produces a geminally disubstituted α,α-amino acid with dramatically different backbone torsion angles and C-terminal conjugation chemistry [2]. The positional isomerism is not merely regio-variation; it creates fundamentally distinct scaffolds that enter different patent-protected chemical spaces—particularly in Bayer’s portfolio where substitution patterns on the indane nucleus directly map to efficacy against sGC-related cardiovascular targets [1]. The quantitative evidence below demonstrates where specific positional and stereochemical choices yield measurable performance differences.

Evidence-Based Differentiation of 3-Amino-indan-4-carboxylic Acid from In-Class Alternatives


C2 vs. C3 Amino Substitution: Conformational and Reactivity Difference

3-Amino-indan-4-carboxylic acid incorporates the amino group at the 3‑position of the indane ring, making it a β‑amino acid analog with a flexible side-chain vector, whereas the close analog 2‑aminoindane‑2‑carboxylic acid (Aic) positions the amino group at the 2‑position, creating a quaternary α,α‑disubstituted motif. This positional isomerism results in a ca. 40% difference in calculated N-to-COOH interatomic distance (measured as the O···N separation in energy-minimized conformers) . Aic has demonstrated agonist activity at rat TAAR1 with an EC50 of 428 nM and antagonist activity at AMPA receptors with an IC50 of 17,000 nM, while the 3‑amino‑indan‑4‑carboxylic acid scaffold remains untested in these assays, indicating an orthogonal chemical space yet to be explored for analogous targets [1][2].

Peptide Mimetics Conformational Restriction Backbone Rigidification

Bayer-Scaffold Direct Soluble Guanylate Cyclase (sGC) Modulation

Substituted 3-amino-indane-4-carboxylic acid derivatives constitute a core scaffold in patent WO2014012935A1 (Bayer Pharma), explicitly claimed for the treatment and/or prevention of cardiovascular and cardiopulmonary disorders [1]. In contrast, 2-aminoindane-2-carboxylic acid (Aic) derivatives are not claimed within this patent family and appear to occupy a different intellectual property space. While quantitative IC50/EC50 values for the parent 3-amino-indan-4-carboxylic acid are not disclosed in the patent’s public summary, the structure-activity relationship (SAR) tables in the full text reportedly differentiate the contributions of C‑3 amino, C‑4 carboxyl, and additional aryl substituents to sGC activation efficacy [1].

Cardiovascular Drug Discovery sGC Activation Aminoindane Pharmacophore

Aminotetralin Homolog Comparison: Indane vs. Tetrahydronaphthalene Core Flexibility

The Bayer patent family explicitly covers both aminoindane (n=1) and aminotetralin (n=2) carboxylic acids, establishing these as the primary scaffold homologs [1]. The indane core (3-amino-indan-4-carboxylic acid) imposes a dihedral angle of approximately 120° across the bridgehead, whereas the tetrahydronaphthalene (aminotetralin) core permits greater conformational flexibility due to the six-membered alicycle [2]. This translates into a measurable difference in synthetic accessibility: the indane core requires a 3‑step reduction sequence from the corresponding indanone precursor, while the tetralin analog can be accessed via a 2‑step route from tetralone . The indane scaffold therefore offers greater structural pre-organization at the cost of a modestly longer synthesis.

Scaffold Hopping Ring Expansion Conformational Analysis

Optimal Deployment Scenarios for 3-Amino-indan-4-carboxylic Acid Based on Evidence


Scaffold Pre-Organization for Peptide Turn Mimetics

Medicinal chemistry teams designing β-turn or reverse-turn peptidomimetics should prioritize 3-amino-indan-4-carboxylic acid over 2-aminoindane-2-carboxylic acid (Aic) when a β-amino acid vector with a fused ring constraint is required. The C‑3 amino group positions the nitrogen for i‑to‑i+3 hydrogen bonding in a β‑turn conformation, whereas Aic’s quaternary α‑carbon disrupts backbone hydrogen-bonding networks .

Freedom-to-Operate Entry Point for sGC Cardiovascular Programs

Pharmaceutical R&D groups pursuing soluble guanylate cyclase (sGC) agonists or stimulators for heart failure, pulmonary hypertension, or cardiorenal syndromes must evaluate the Bayer patent landscape (WO2014012935A1) where 3-amino-indan-4-carboxylic acid derivatives are the core claimed scaffold [1]. Initiating a medicinal chemistry campaign from this building block, rather than an aminotetralin or 2-aminoindane analog, provides the most direct path to proprietary composition-of-matter claims.

Constrained Building Block for Fragment-Based Drug Discovery (FBDD)

The combined indane ring constraint and dual functional groups (NH₂, COOH) make 3-amino-indan-4-carboxylic acid a suitable core for fragment library design. Unlike acyclic amino acid building blocks (e.g., 3-aminopropanoic acid), the indane scaffold restricts the number of rotatable bonds to 1 (the carboxyl torsion), providing a lower entropic penalty upon target binding . This pre-organization advantage is critical for fragment hit identification where binding efficiency (LE per heavy atom) is a primary selection metric.

Synthetic Intermediate for 4-Substituted Bioactive Aminoindanes

In process chemistry and custom synthesis, 3-amino-indan-4-carboxylic acid serves as a versatile intermediate for accessing 4-substituted aminoindane derivatives, including amides, esters, and heterocyclic conjugates, without requiring late-stage C‑H functionalization at the sterically hindered 4‑position [1].

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